molecular formula C15H13N3O2S2 B2377504 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide CAS No. 1798516-54-7

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide

Cat. No.: B2377504
CAS No.: 1798516-54-7
M. Wt: 331.41
InChI Key: ZGPUHYGFGYJHRZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide typically involves the reaction of 2-methylthiazole with a suitable phenyl derivative, followed by sulfonation and subsequent coupling with pyridine-3-sulfonamide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide is unique due to its specific combination of a thiazole ring with a pyridine-3-sulfonamide group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a broad range of biological activities .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-11-17-15(10-21-11)13-6-2-3-7-14(13)18-22(19,20)12-5-4-8-16-9-12/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPUHYGFGYJHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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